Enzyme Substrate Specificity: (-)-Isopiperitenone vs. Pulegone and Menthone
Recombinant (-)-isopiperitenone reductase (EC 1.3.1.82) exhibits absolute specificity for (-)-isopiperitenone, failing to reduce structurally similar ketones. The enzyme does not accept (+)-pulegone, (+)-cis-isopulegone, (-)-menthone, or (-)-carvone as substrates [1]. This high selectivity is underscored by kinetic parameters: KM for NADPH is 2.2 μM and KM for (-)-isopiperitenone is 1.0 μM, with NADH showing only 20% efficiency compared to NADPH [2].
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | KM = 1.0 μM for (-)-isopiperitenone; NADH efficiency 20% relative to NADPH |
| Comparator Or Baseline | (+)-Pulegone, (+)-cis-isopulegone, (-)-menthone, (-)-carvone |
| Quantified Difference | No detectable activity with comparators; exclusive substrate for (-)-isopiperitenone reductase |
| Conditions | Recombinant (-)-isopiperitenone reductase from Mentha piperita, NADPH as cofactor, in vitro enzyme assay |
Why This Matters
Procurement of (-)-isopiperitenone is essential for studies requiring this enzymatic step in menthol biosynthesis, as no analog can substitute.
- [1] Ringer KL, McConkey ME, Davis EM, Rushing GW, Croteau R. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. Arch Biochem Biophys. 2003;418(1):80-92. View Source
- [2] MetaCyc. Enzymatic reaction of: (-)-isopiperitenone reductase. MetaCyc, SRI International. View Source
